molecular formula C13H14N4 B15199895 2-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

2-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B15199895
M. Wt: 226.28 g/mol
InChI Key: VAKAPSLSDQXJFU-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that combines pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both pyridine and pyrimidine moieties in its structure makes it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization with a dihydropyrimidine derivative. The reaction is usually carried out in the presence of a catalyst such as palladium or a base like sodium carbonate, under reflux conditions in an organic solvent such as tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to the combination of pyridine and pyrimidine rings with a tetrahydropyrido moiety, providing a versatile scaffold for the development of bioactive molecules.

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

2-(4-methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C13H14N4/c1-9-2-5-15-12(6-9)13-16-8-10-7-14-4-3-11(10)17-13/h2,5-6,8,14H,3-4,7H2,1H3

InChI Key

VAKAPSLSDQXJFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=C3CNCCC3=N2

Origin of Product

United States

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